4-(trans-4-Ethylcyclohexyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

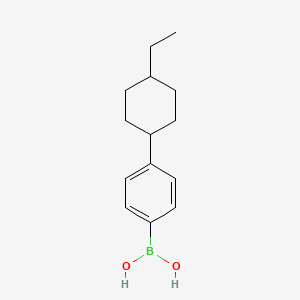

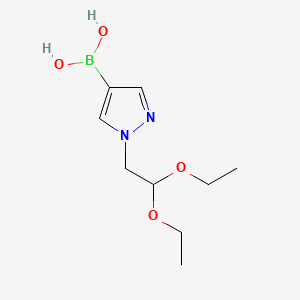

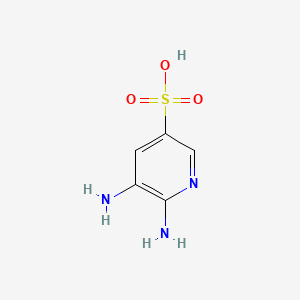

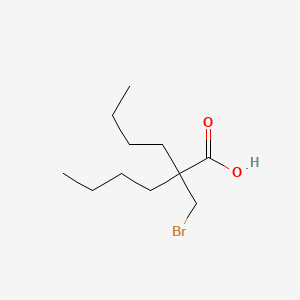

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a chemical compound with the CAS Number: 164220-57-9 and Linear Formula: C14H21BO2 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is represented by the InChI Code: 1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3/t11-,12- . The molecular weight of this compound is 232.13 .Physical And Chemical Properties Analysis

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

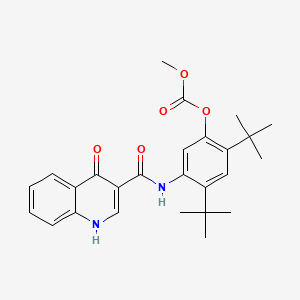

Drug Design and Delivery

Boronic acids and their esters, including 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Hydrolysis Studies

The hydrolysis of phenylboronic pinacol esters, a category that includes 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, has been studied . These compounds are only marginally stable in water, and their hydrolysis kinetics are dependent on the substituents in the aromatic ring . This information is important when considering these compounds for pharmacological purposes .

Boronate Affinity Materials (BAMs)

Phenylboronic acid (PBA)-functionalized polymers, which include 4-(trans-4-Ethylcyclohexyl)phenylboronic acid, are used to create boronate affinity materials (BAMs) . BAMs are gaining increasing attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .

Enrichment of Cis-Diol Containing Molecules

The PBA-functionalized polymers display ultrahigh selectivity to cis-diol containing molecules . This property is useful for the selective enrichment of nucleosides or catechols in real samples to improve the target molecules’ detection sensitivity and accuracy .

pH Responsive Materials

The principle of boronate affinity reaction is pH dependent . Under high pH conditions, the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original PBA and the cis-diol . This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .

Sensing and Imaging

The protocol for producing BAMs can also be employed for making fluorescent BAM nanoparticles for sensing and imaging . This is another significant application of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the Signal Word "Warning" . Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

4-(trans-4-Ethylcyclohexyl)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the transition metals used in these reactions, such as palladium .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The boronic acid moiety of the compound forms a complex with a transition metal catalyst (like palladium), and this complex then undergoes transmetalation . In this process, the organoboron compound transfers its organic group to the metal, forming a new metal-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction allows for the formation of complex organic structures by joining two carbon fragments . This has significant implications in organic synthesis, particularly in the pharmaceutical industry, where it can be used to construct complex drug molecules .

Result of Action

The result of the action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic molecules, including potential drug candidates .

Action Environment

The action of 4-(trans-4-Ethylcyclohexyl)phenylboronic acid is highly dependent on the reaction conditions . Factors such as temperature, solvent, and the presence of a suitable catalyst can significantly influence the efficacy of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

[4-(4-ethylcyclohexyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12,16-17H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCCELWUDZLZLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675232 |

Source

|

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164220-57-9 |

Source

|

| Record name | [4-(4-Ethylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

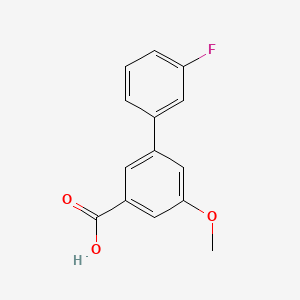

![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)